molecular formula C23H34Cl2N2O3 B2477383 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride CAS No. 1177612-05-3

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2477383
CAS No.: 1177612-05-3
M. Wt: 457.44
InChI Key: VFKHYUNUQMEFMO-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a synthetic piperazine derivative characterized by a central propan-2-ol backbone. The molecule features:

  • A 4-methoxyphenyl group attached to the piperazine ring.
  • A 4-propylphenoxy substituent on the propan-2-ol moiety.
  • A dihydrochloride salt formulation, enhancing aqueous solubility and stability.

The methoxy and propylphenoxy substituents likely influence lipophilicity, receptor affinity, and metabolic stability .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-3-4-19-5-9-23(10-6-19)28-18-21(26)17-24-13-15-25(16-14-24)20-7-11-22(27-2)12-8-20;;/h5-12,21,26H,3-4,13-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKHYUNUQMEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. The compound features a piperazine ring with distinct substitutions that contribute to its pharmacological potential. This article explores its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H28Cl2N2O3\text{C}_{20}\text{H}_{28}\text{Cl}_2\text{N}_2\text{O}_3

Key Features:

  • Piperazine Ring: Central to its activity, facilitating interactions with various receptors.
  • Substituents: The 4-methoxyphenyl and 4-propylphenoxy groups enhance its lipophilicity and receptor binding affinity.

Neurotransmitter Receptor Interactions

Research indicates that this compound interacts primarily with serotonin (5-HT) and dopamine (D2) receptors. These interactions are crucial for its potential therapeutic effects in psychiatric disorders and neurological conditions.

Receptor Type Interaction Potential Effects
5-HT ReceptorsAgonistMood regulation
D2 ReceptorsAntagonistAntipsychotic effects

Other Pharmacological Effects

In addition to receptor interactions, the compound exhibits anti-inflammatory properties. Studies have suggested that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Psychiatric Disorders:
    A study evaluated the efficacy of similar piperazine derivatives in treating anxiety and depression. The findings indicated significant improvements in patient-reported outcomes when administered compounds with similar structural features, suggesting potential for this compound in these areas .
  • Cancer Research:
    Another investigation focused on the anti-cancer properties of piperazine derivatives. The compound demonstrated moderate cytotoxicity against breast cancer cell lines, with an IC50 value comparable to existing chemotherapeutics . This highlights its potential as a lead compound for developing new cancer therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Notable Features
Compound AStructure AEnhanced serotonin affinity
Compound BStructure BIncreased anti-inflammatory activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Urea Derivatives ()

A series of urea-linked piperazine-thiazole hybrids (e.g., compounds 11a–11o ) were synthesized with varying aryl substituents (Table 1).

Table 1: Key Data for Selected Urea-Piperazine Analogs
Compound Substituent(s) Yield (%) Molecular Weight ([M+H]+)
11a 3-Fluorophenyl 85.1 484.2
11d 4-Trifluoromethylphenyl 85.3 534.1
11m 3,5-Di(trifluoromethyl)phenyl 84.7 602.2

Key Differences :

  • Functional Groups : The target compound features a propan-2-ol backbone, while urea derivatives (11a–11o) have a urea linkage and thiazole ring . The latter may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the ether linkage in the target compound .
  • In contrast, the 4-methoxyphenyl and 4-propylphenoxy groups in the target compound balance lipophilicity and electron-donating properties, favoring blood-brain barrier penetration .

Crystallographically Characterized Piperazine Derivatives (–3)

  • : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one exhibits a chair conformation in its piperazine ring and forms hydrogen-bonded dimers. The α,β-unsaturated ketone moiety distinguishes it from the target compound’s propan-2-ol group, which may reduce electrophilic reactivity .
  • : 1-[4-(2-hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol dihydrochloride shares the dihydrochloride salt and propan-2-ol backbone but differs in substituents (5-methyl-2-isopropylphenoxy vs. 4-propylphenoxy). The longer 4-propyl chain in the target compound may enhance hydrophobic interactions in receptor binding .

Pharmacopeial Impurities and Byproducts (–6)

Several piperazine-containing impurities and intermediates are documented:

  • : Triazolone-piperazine derivatives (compounds d and e ) feature 1,3-dioxolan-4-yl and triazole groups, which are absent in the target compound. These structural elements may confer antifungal or antiviral activity but introduce synthetic complexity .
  • : Impurity MM0421.03 includes a 4-chlorophenyl group on piperazine.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

  • The target compound’s molecular weight (~510 g/mol for dihydrochloride) is higher than urea analogs (484–602 g/mol) but comparable to crystallographically studied derivatives (409–534 g/mol). Its dihydrochloride salt ensures superior aqueous solubility compared to neutral piperazine derivatives .

Substituent-Driven Bioactivity

  • Methoxyphenyl vs. Halogenated Groups : Methoxy substituents enhance lipid solubility and CNS penetration, whereas halogenated analogs (e.g., 11b, 11c) may exhibit higher affinity for peripheral targets due to increased polarity .
  • Propylphenoxy vs.

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